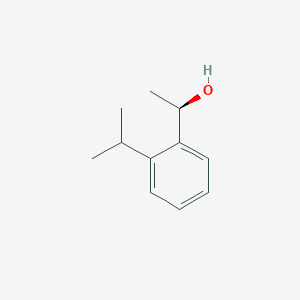

(R)-1-(2-Isopropylphenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

(1R)-1-(2-propan-2-ylphenyl)ethanol |

InChI |

InChI=1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 |

InChI Key |

HDGKECNHQTVLTQ-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(C)C)O |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C)O |

Origin of Product |

United States |

Asymmetric Synthesis of R 1 2 Isopropylphenyl Ethan 1 Ol

Precursor Synthesis: 2-Isopropylacetophenone (B1618988) (1-(2-Isopropylphenyl)ethanone) and Related Prochiral Ketones

The synthesis of the prochiral ketone, 2-isopropylacetophenone, is a critical first step in the production of (R)-1-(2-isopropylphenyl)ethan-1-ol. Aryl alkyl ketones, such as 2-isopropylacetophenone, are a class of organic compounds characterized by a carbonyl group bonded to an aromatic ring and an alkyl group. fiveable.me These compounds serve as vital intermediates in the manufacturing of various fine chemicals and pharmaceuticals. fiveable.me

Chemical Routes to Aryl Alkyl Ketones

Several chemical methods are available for the synthesis of aryl alkyl ketones. The most traditional and widely utilized method is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic compound, in this case, cumene (isopropylbenzene), with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). fiveable.mechemicalbook.com This process directly introduces the acetyl group onto the aromatic ring to form the desired ketone. fiveable.me

Modern advancements have led to the development of alternative catalytic methods. One such method is a palladium-catalyzed carbonylative cross-coupling reaction . This approach couples aryl iodides with unactivated alkyl bromides in the presence of carbon monoxide. chemistryviews.org The reaction typically utilizes a palladium catalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., PPh₃), and a mixture of magnesium and zinc chloride to form organometallic intermediates. chemistryviews.org

Another innovative route is a nickel-catalyzed reductive coupling . This method facilitates the direct coupling of unactivated alkyl bromides with aryl acids or anhydrides, providing a more direct synthesis of alkyl-aryl ketones. rsc.org Furthermore, palladium-catalyzed regioselective arylation of electron-rich vinyl ethers with aryl bromides, followed by hydrolysis, also yields alkyl aryl ketones. rsc.org

Biocatalytic Routes to Aryl Alkyl Ketones

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. Enzymes can be employed to produce aryl alkyl ketones under mild conditions. For instance, a bacterial multicomponent acyltransferase from Pseudomonas protegens has been shown to catalyze Friedel-Crafts C-acylation of phenolic substrates in an aqueous solution, eliminating the need for CoA-activated reagents. acs.org

Additionally, peroxygenases, such as the one from Agrocybe aegerita, can be used to oxidize racemic secondary alcohols into their corresponding ketones. nih.gov This method can be part of a deracemization cascade where a racemic alcohol is first oxidized to a ketone, which is then stereoselectively reduced to a single enantiomer of the alcohol. nih.gov These biocatalytic approaches are gaining traction due to their high selectivity and sustainable nature. acs.org

Chemical Asymmetric Synthesis Methodologies

The core of producing this compound lies in the enantioselective reduction of the prochiral 2-isopropylacetophenone. This transformation is a key step in asymmetric synthesis, a field dedicated to producing optically pure compounds. mdpi.com

Catalytic Asymmetric Reduction of 2-Isopropylacetophenone

The catalytic asymmetric reduction of prochiral ketones is one of the most efficient methods for producing enantiomerically enriched chiral alcohols. magtech.com.cn This process involves the use of a chiral catalyst that facilitates the addition of hydrogen across the carbonyl double bond in a stereochemically controlled manner.

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for synthesizing chiral molecules. nih.govnih.gov Catalysts based on transition metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir) are widely used for the asymmetric hydrogenation of ketones. nih.gov These catalytic systems typically consist of a metal center and a chiral ligand, which dictates the stereochemical outcome of the reaction. researchgate.net The choice of metal and ligand is crucial for achieving high activity and enantioselectivity. nih.gov

Ruthenium-based catalysts are particularly effective for the asymmetric hydrogenation of aromatic ketones. nih.govrsc.org These catalysts, when combined with chiral ligands, can achieve exceptionally high levels of enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.govrsc.org

A notable class of ligands for ruthenium-catalyzed asymmetric hydrogenation are those derived from cinchona alkaloids. nih.govrsc.org These NNP (phosphine-amine-amine) ligands, in combination with a ruthenium precursor, form highly active and selective catalysts for the reduction of a variety of aromatic ketones to their corresponding chiral alcohols. nih.govrsc.org The reaction mechanism is believed to involve the formation of a ruthenium dihydride complex, which then transfers a hydride (Ru-H) and a proton (N-H) to the ketone's carbonyl group. nih.gov

Another well-established system involves the use of chiral η⁶-arene/N-tosylethylenediamine-ruthenium(II) complexes. capes.gov.bracs.org These catalysts are highly efficient for the asymmetric hydrogenation of simple ketones. For instance, the hydrogenation of acetophenone using a catalyst generated from RuCl(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂ in methanol yields (S)-1-phenylethanol with 96% ee and 100% conversion. capes.gov.br The reaction conditions, such as the solvent and the presence of an acid or base, can be tuned to optimize both catalytic activity and enantioselectivity. nih.govacs.org

The table below summarizes the performance of selected ruthenium-based catalyst systems in the asymmetric hydrogenation of acetophenone, a model substrate structurally related to 2-isopropylacetophenone.

Table 1: Performance of Ruthenium-Based Catalysts in Asymmetric Hydrogenation of Acetophenone

| Catalyst Precursor | Chiral Ligand | Base/Acid | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDACH* | - | Methanol | 100 | 96 | S |

| Ru complex | Cinchona alkaloid-based NNP ligand (L5) | Ba(OH)₂ | Methanol | >99.9 | 98.8 | Not Specified |

| trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] | (S)-BINAP & (S,S)-DPEN | KO-t-C₄H₉ | 2-Propanol | High | High | R |

| [Ru(g⁶-p-cymene)(l-Cl)Cl]₂ | Chiral bis(phosphinite) | KOH | 2-Propanol | up to 99 | up to 82 | Not Specified |

*TsDACH: N-tosyl-1,2-diphenylethylenediamine

Data compiled from multiple sources. researchgate.netnih.govcapes.gov.brnih.gov The specific enantioselectivity for 2-isopropylacetophenone would require experimental verification but is expected to be high with appropriate catalyst selection.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium and Iridium-Based Catalysts

Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful methods for the enantioselective reduction of prochiral ketones. nih.govmdpi.com Rhodium and iridium complexes, featuring well-designed chiral ligands, are prominent in this field. documentsdelivered.comnih.govrsc.org

For the reduction of aryl ketones, ruthenium catalysts are often highly effective. nih.gov However, rhodium and iridium catalysts also play a significant role. For instance, iridium-catalyzed asymmetric hydrogenation has been successfully applied to produce chiral 1,2-fluorohydrins and fully or partially saturated chiral heterocycles with high enantioselectivity. rsc.orgresearchgate.net While specific data for the rhodium or iridium-catalyzed reduction of 2'-isopropylacetophenone is not prevalent in the reviewed literature, the general applicability of these catalysts to similar aromatic ketones is well-established. mdpi.comnih.gov The choice of chiral ligand, such as chiral diphosphines or dienes, is crucial for achieving high enantioselectivity. nih.govresearchgate.net

Mechanistic Insights into Transition Metal Catalysis

The mechanism of transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation has been a subject of extensive study. For ruthenium catalysts bearing diamine and diphosphine ligands, a metal-ligand bifunctional mechanism is often proposed. nih.gov In this pathway, the catalyst activates both the hydrogen source (H₂ or a donor like 2-propanol) and the ketone substrate.

Recent DFT computational studies on the hydrogenation of acetophenone catalyzed by a chiral Ru(II) complex suggest an outer-sphere hydride transfer mechanism. nih.gov This process involves the transfer of a hydride from the metal complex to the ketone, forming an ion-pair in the rate- and enantio-determining step. The cleavage of the H-H bond is proposed to occur via deprotonation of an η²-H₂ ligand by the chiral alcohol product's conjugate base. nih.gov The presence of a base, such as KO-t-C₄H₉, can accelerate the reaction by forming potassium amidato complexes. nih.gov These mechanistic insights, while often modeled on acetophenone, provide a foundational understanding applicable to the reduction of substituted ketones like 2'-isopropylacetophenone.

Organocatalyzed Asymmetric Reduction

Organocatalysis offers an alternative to metal-based catalysts, often utilizing more environmentally benign and stable catalysts. nih.gov

Oxazaborolidine-Catalyzed Reductions (e.g., CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones. wikipedia.orgalfa-chemistry.com This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine, and a borane source such as borane-tetrahydrofuran (BH₃·THF). wikipedia.orgwikipedia.org

The mechanism involves the coordination of borane to the nitrogen atom of the CBS catalyst. wikipedia.orgnrochemistry.com This enhances the Lewis acidity of the endocyclic boron, which then coordinates to the ketone at the sterically more accessible lone pair. A face-selective, intramolecular hydride transfer then occurs via a six-membered ring transition state to yield the chiral alcohol upon workup. alfa-chemistry.comnrochemistry.com The predictability and high enantioselectivity (often >95% ee) of the CBS reduction make it a powerful tool. alfa-chemistry.com While specific results for 2'-isopropylacetophenone are not detailed in the provided search results, the method is effective for a wide range of aryl-aliphatic ketones. wikipedia.orgnrochemistry.com

CBS Reduction of Prochiral Ketones

| Catalyst | Borane Source | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF or BH₃·SMe₂ | Aryl-aliphatic ketones | 90 to ≥99% | wikipedia.orgresearchgate.net |

| Polymer-bound Oxazaborolidine | Borane | Model Ketones | High | researchgate.net |

| Oxazaborolidine from (1R,2S)-1,2-diphenyl-2-aminoethanol | Borane | Acetophenone | >99% | researchgate.netresearchgate.net |

Chiral Thiourea-Amine Catalysts

Bifunctional chiral thiourea-amine organocatalysts have emerged as effective catalysts for the enantioselective reduction of prochiral ketones using borane reagents like catecholborane. nih.gov These air-stable catalysts operate through a proposed "push-pull" mechanism. nih.gov The amine moiety complexes with the borane, enhancing the nucleophilicity of the hydride. nih.govcapes.gov.br Simultaneously, the thiourea moiety activates the ketone's carbonyl group through hydrogen bonding. nih.gov This dual activation within a stereochemically defined complex leads to high asymmetric induction. These catalysts have demonstrated excellent yields and enantioselectivities, often rivaling or exceeding those of traditional CBS reductions for aryl and α,β-unsaturated ketones. nih.govnih.gov

Hydride Transfer Asymmetric Reduction

Asymmetric transfer hydrogenation (ATH) is a key method for producing chiral alcohols. nih.gov This process involves the transfer of a hydride from a hydrogen donor, most commonly 2-propanol or formic acid, to the ketone, mediated by a chiral catalyst. mdpi.comkanto.co.jp Ruthenium(II) complexes with chiral diamine ligands, discovered by Noyori and coworkers, are exceptionally effective for this transformation. kanto.co.jp The reaction is often reversible when using 2-propanol, but irreversible with formic acid, which can allow for higher substrate concentrations. kanto.co.jp These catalysts are known for their high efficiency and enantioselectivity in reducing a wide variety of ketones, including those with aromatic and heteroaromatic rings. nih.govkanto.co.jp

Catalyst Performance in Asymmetric Transfer Hydrogenation of Aryl Ketones

| Catalyst System | Hydrogen Donor | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| trans-[RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}] | 2-Propanol | Acetophenone | ~90 | up to 96 | nih.gov |

| Chiral Ru/TsDPEN Complexes | Formic Acid/Triethylamine | Acetophenone Derivatives | Good | Excellent | soton.ac.uk |

| Chitosan Ester Ruthenium Complex | 2-Propanol | Acetophenone | - | up to 62.9 | sioc-journal.cn |

Other Reducing Reagents in Asymmetric Context

Beyond the aforementioned systems, other reducing agents and catalytic approaches are utilized for the asymmetric reduction of ketones. Biocatalysis, using enzymes like alcohol dehydrogenases (ADHs) or even whole plant tissues, offers a green alternative. nih.govnih.gov For example, secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) has been used to reduce 2-haloacetophenones with high enantioselectivity. nih.gov

Modified borohydride reagents can also be employed. A complex prepared from LiAlH₄, ethanol (B145695), and a chiral TADDOL ligand reduces aryl alkyl ketones with high enantioselectivity. researchgate.net Similarly, a chiral reducing agent synthesized from (+)-α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN), known as Alpine-Borane®, is used in the Midland Alpine-Borane® reduction of various prochiral ketones. umb.edusigmaaldrich.com These methods highlight the diverse strategies available for the synthesis of specific chiral alcohols like this compound.

Asymmetric Alkylation and Addition Reactions

The addition of a methyl group to the prochiral carbonyl of 2-isopropylbenzaldehyde is a direct route to 1-(2-isopropylphenyl)ethan-1-ol. Achieving high enantioselectivity in this transformation requires the use of chiral catalysts or auxiliaries to control the facial selectivity of the nucleophilic attack.

Organometallic reagents are powerful nucleophiles for carbon-carbon bond formation. Their utility in asymmetric synthesis is greatly enhanced by the use of chiral ligands that can modulate their reactivity and stereoselectivity.

The addition of Grignard reagents to aldehydes is a fundamental and widely used transformation. taylorfrancis.com However, controlling the enantioselectivity of this reaction is challenging due to the high reactivity of Grignard reagents. The use of chiral ligands that can coordinate to the magnesium atom can create a chiral environment around the reactive center, influencing the trajectory of the nucleophilic attack. diva-portal.orgmdpi.com

Chiral amino alcohols and diamines have emerged as effective ligands for this purpose. nih.gov For instance, ligands derived from 1,2-diaminocyclohexane (DACH) have been successfully employed in the asymmetric addition of Grignard reagents to ketones, achieving high enantiomeric excesses. diva-portal.orgmdpi.comnih.gov While specific data for the reaction of methylmagnesium bromide with 2-isopropylbenzaldehyde using this methodology is not extensively documented, the general principles suggest its applicability. A proposed reaction is shown below:

Scheme 1: Proposed asymmetric addition of a Grignard reagent to 2-isopropylbenzaldehyde.

A study on the asymmetric addition of various Grignard reagents to aromatic aldehydes using a chiral N,N,O-tridentate ligand derived from (R,R)-1,2-diaminocyclohexane demonstrated the potential of this approach. The results for a similar substrate are summarized in the table below.

Table 1: Enantioselective Addition of Grignard Reagents to Aromatic Aldehydes Mediated by a Chiral Ligand

| Entry | Aldehyde | Grignard Reagent | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | EtMgBr | 95 | 92 |

| 2 | 4-Methoxybenzaldehyde | EtMgBr | 93 | 94 |

| 3 | 2-Naphthaldehyde | EtMgBr | 96 | 90 |

Data is illustrative and based on reactions with similar substrates and ligands.

Compared to Grignard reagents, organozinc reagents are generally less reactive, which allows for better control in catalytic asymmetric additions. nih.gov The enantioselective addition of dialkylzinc reagents to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. mdpi.comresearchgate.net This reaction is typically catalyzed by chiral amino alcohols, diols, or phosphines. rsc.orgrsc.org

For the synthesis of this compound, the addition of dimethylzinc or a methylzinc reagent to 2-isopropylbenzaldehyde would be required. The use of chiral ligands such as (-)-N,N-dibutylnorephedrine (DBNE) or chiral β-amino alcohols derived from carbohydrates has proven effective in the addition of diethylzinc to various aldehydes. nih.govresearchgate.net

Scheme 2: Proposed asymmetric addition of a dimethylzinc reagent to 2-isopropylbenzaldehyde.

The following table presents representative results for the enantioselective addition of diethylzinc to aromatic aldehydes using a carbohydrate-based chiral ligand.

Table 2: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes

| Entry | Aldehyde | Chiral Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Fructose-derived β-amino alcohol | >99 | 96 |

| 2 | 4-Chlorobenzaldehyde | Fructose-derived β-amino alcohol | 98 | 95 |

| 3 | 3-Bromobenzaldehyde | Fructose-derived β-amino alcohol | >99 | 94 |

Data is illustrative and based on reactions with similar substrates and ligands. nih.govresearchgate.net

Asymmetric additions of organolithium reagents are also known but are often more challenging to control due to their high reactivity. nih.gov Chiral ligands, such as sparteine or chiral ethers, can be used to achieve moderate to good enantioselectivity in some cases. rsc.orgscilit.com

The carbonyl-ene reaction is an atom-economical method for the synthesis of homoallylic alcohols. wikipedia.org In the context of synthesizing this compound, a variation of this reaction involving the addition of an alkene to the activated carbonyl of 2-isopropylbenzaldehyde in the presence of a chiral Lewis acid catalyst could be envisioned. st-andrews.ac.ukprinceton.edu

Chiral Lewis acids, such as those derived from titanium, copper, or nickel, can coordinate to the aldehyde, lowering the LUMO energy and providing a chiral environment for the ene reaction. taylorfrancis.comrsc.orgrsc.org For example, chiral N,N'-dioxide-nickel(II) complexes have been shown to be highly effective catalysts for the asymmetric carbonyl-ene reaction of various aldehydes with alkenes. taylorfrancis.com

Scheme 3: Proposed enantioselective carbonyl-ene type reaction.

While a direct intermolecular carbonyl-ene reaction to form the target secondary alcohol is less common, intramolecular versions are well-established for creating cyclic structures. nih.govorganic-chemistry.org The development of a highly enantioselective intermolecular carbonyl-ene reaction for this specific substrate would represent a significant advancement.

Stereoselective Addition of Organometallic Reagents to Aldehydes

Enantioconvergent Synthesis from Racemic Precursors

An alternative to creating a new stereocenter from a prochiral substrate is to start with a racemic mixture of the alcohol and convert it entirely into a single enantiomer. This approach is known as enantioconvergent synthesis.

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer. nih.govnih.govcapes.gov.br This allows for a theoretical yield of up to 100% of a single enantiomerically pure product. nih.gov

For racemic 1-(2-isopropylphenyl)ethan-1-ol, a DKR process would typically involve an enzyme, such as a lipase, to selectively acylate one of the enantiomers, and a metal catalyst to racemize the unreacted enantiomer. nih.govfao.org Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is widely used for the acylation of secondary alcohols. nih.govfao.orgnih.gov Ruthenium complexes are highly effective catalysts for the racemization of secondary alcohols under mild conditions compatible with the enzymatic reaction. diva-portal.orgnih.govorganic-chemistry.org

The (S)-enantiomer of the alcohol would be acylated by the lipase, leaving the desired (R)-enantiomer to accumulate as the unreacted alcohol, which can then be separated. Alternatively, if the lipase selectively acylates the (R)-enantiomer, the resulting ester can be isolated and hydrolyzed to afford the (R)-alcohol. The success of the DKR depends on the compatibility of the racemization catalyst and the enzyme, as well as the efficiency of both catalytic cycles. nih.gov

Scheme 4: Dynamic kinetic resolution of racemic 1-(2-isopropylphenyl)ethan-1-ol.

Studies on the DKR of structurally similar secondary alcohols, such as 1-phenylethanol, have demonstrated the efficacy of this method.

Table 3: Dynamic Kinetic Resolution of Secondary Alcohols

| Entry | Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | 1-Phenylethanol | Ru-complex | Novozym 435 | Isopropenyl acetate | 97 | >99 |

| 2 | 1-(4-Chlorophenyl)ethanol | Ru-complex | Novozym 435 | Ethyl acetate | 98 | >99 |

| 3 | 1-(1-Naphthyl)ethanol | Ru-complex | Novozym 435 | Isopropenyl acetate | 96 | >99 |

Data is illustrative and based on reactions with similar substrates. diva-portal.orgnih.gov

Chiral Catalysis for Racemic Substrate Transformation

The kinetic resolution of racemic secondary alcohols is a powerful strategy for accessing enantiopure compounds. This approach relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched substrate or the newly formed product.

One of the prominent methods for kinetic resolution is the enantioselective oxidation of racemic secondary alcohols. Chiral iridium(I) complexes featuring diaminodiphosphine ligands have demonstrated high efficiency in this regard. Under basic conditions and using acetone as the oxidant, these catalysts can effectuate the smooth oxidation of one enantiomer, leaving the other in high enantiomeric excess. For a range of racemic secondary alcohols, this method has yielded the desired optically active alcohols with enantiomeric excesses reaching up to 98%. nih.gov

Another effective approach involves the use of chiral PNNP/Ir catalysts for the oxidative kinetic resolution of racemic secondary alcohols in water. This environmentally benign process operates under mild conditions and provides excellent enantioselectivity, with reported enantiomeric excesses of up to 97%. rsc.org The use of water as a solvent is a significant advantage, aligning with the principles of green chemistry. While specific examples for the kinetic resolution of racemic 1-(2-isopropylphenyl)ethan-1-ol are not extensively documented in publicly available literature, the principles established with these catalytic systems are broadly applicable to a wide array of secondary alcohols, including structurally similar ones.

Biocatalytic Asymmetric Synthesis Methodologies

Biocatalysis has emerged as a compelling alternative to traditional chemical synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. nih.gov The synthesis of enantiopure alcohols through the asymmetric reduction of prochiral ketones is a particularly well-developed area of biocatalysis.

Enzyme-Catalyzed Asymmetric Bioreduction of Ketones

The enzyme-catalyzed asymmetric bioreduction of ketones is a cornerstone of modern biocatalysis. This method utilizes oxidoreductases, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to deliver a hydride to the carbonyl group of a prochiral ketone, such as 2'-isopropylacetophenone, with high stereoselectivity, yielding the desired (R)- or (S)-alcohol.

Whole-cell biocatalysis leverages intact microbial cells, such as bacteria and yeasts, as self-contained catalytic entities. This approach offers several advantages, including the obviation of enzyme purification and the inherent presence of cofactor regeneration systems within the cell's metabolic machinery.

For the asymmetric reduction of ketones, various yeast strains have been historically employed. For instance, baker's yeast (Saccharomyces cerevisiae) contains a plethora of reductases that can catalyze the reduction of a wide range of ketones. However, the stereochemical outcome can be influenced by the specific enzymes present and the reaction conditions. In some cases, yeast reduction of α-keto esters in an aqueous medium yields the (R)-hydroxy ester, while conducting the reaction in an organic solvent like benzene can lead to the formation of the (S)-enantiomer. kyoto-u.ac.jp This highlights the importance of the reaction environment in modulating the selectivity of whole-cell systems.

More targeted approaches involve the use of recombinant microorganisms, such as E. coli, engineered to overexpress a specific ketoreductase. For example, in the production of (S)-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone, a related transformation, E. coli cells expressing a short-chain carbonyl reductase were successfully used, achieving high yield and optical purity. researchgate.net Similarly, the asymmetric reduction of dimethyl citraconate has been achieved with high substrate tolerance using E. coli whole cells expressing various ene-reductases, demonstrating the robustness of this platform. mdpi.com These examples underscore the potential of whole-cell biocatalysis for the synthesis of this compound from 2'-isopropylacetophenone.

The use of isolated enzymes, either in a purified or semi-purified form, offers a more controlled approach to biocatalysis compared to whole-cell systems. This method allows for higher concentrations of the catalyst and eliminates potential side reactions from other cellular enzymes. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the primary classes of enzymes used for the asymmetric reduction of ketones. sorachim.comnih.gov

These enzymes are dependent on a nicotinamide cofactor, typically NADH or NADPH, as the hydride source. The stereoselectivity of the reduction is determined by the enzyme's active site, which dictates the facial delivery of the hydride to the ketone. Enzymes are classified as "Prelog" or "anti-Prelog" depending on whether they produce the (S)- or (R)-alcohol, respectively. A wide variety of commercially available KREDs can be screened to identify a catalyst with the desired selectivity and activity for a specific substrate. researchgate.net

The successful application of isolated enzymes in synthesis often begins with a screening process to identify the most suitable biocatalyst from a panel of available enzymes. Commercial kits containing a diverse array of KREDs are often used for this purpose. The screening involves reacting the target ketone, in this case, 2'-isopropylacetophenone, with each enzyme under standardized conditions and analyzing the conversion and enantiomeric excess of the resulting alcohol product.

For the related substrate acetophenone, a screening of commercial KREDs revealed that several enzymes could produce the (R)-alcohol with high enantiomeric excess. researchgate.net This demonstrates the feasibility of finding an "anti-Prelog" KRED for the synthesis of this compound.

Once a lead enzyme is identified, its performance can be further enhanced through enzyme engineering. Techniques such as semi-rational design, which combines structural information with mutational scanning, can be employed to improve catalytic activity, stability, and substrate tolerance. For instance, a ketoreductase from Sporidiobolus salmonicolor was engineered to have a 64-fold higher apparent kcat for a complex ketone substrate, leading to a highly efficient and scalable process. nih.gov This highlights the power of enzyme optimization in developing robust biocatalytic syntheses.

A major consideration in the use of isolated nicotinamide-dependent oxidoreductases is the high cost of the cofactors (NADH and NADPH). To make the process economically viable, the cofactor must be regenerated in situ from its oxidized form (NAD⁺ or NADP⁺). nih.govrsc.org Several strategies have been developed for this purpose.

One common method is the "coupled-enzyme" approach. This involves using a second enzyme, a dehydrogenase, to oxidize a sacrificial substrate, thereby reducing the cofactor. A widely used system is the glucose/glucose dehydrogenase (GDH) system, where the oxidation of glucose to gluconolactone is coupled to the reduction of NADP⁺ to NADPH. uni-freiburg.de Another option is the formate/formate dehydrogenase (FDH) system, which is advantageous as the byproduct, carbon dioxide, is easily removed.

An alternative is the "coupled-substrate" approach, where the primary enzyme also catalyzes the oxidation of a sacrificial co-substrate, such as isopropanol (B130326), to regenerate the cofactor. The equilibrium of this reaction can be shifted towards product formation by using a large excess of the co-substrate.

Cascade Biocatalysis

Cascade biocatalysis, the use of multiple enzymes in a single reaction vessel to perform a sequence of transformations, represents a highly efficient and environmentally benign approach to chemical synthesis. acs.orgrsc.org These one-pot reactions minimize waste, reduce the need for intermediate purification steps, and can operate under mild conditions. rug.nl For the synthesis of this compound, a hypothetical cascade could be designed starting from a readily available prochiral ketone or an alkene.

While a specific biocatalytic cascade for the direct synthesis of this compound has not been extensively detailed in the reviewed literature, the principles of cascade design can be applied. For instance, a cascade could involve an initial oxidation or hydration of a precursor molecule, followed by a stereoselective reduction of the resulting ketone. Engineered enzymes, such as evolved variants of 4-oxalocrotonate tautomerase, have been used in cascades to produce chiral epoxides and triols from biomass-derived synthons, demonstrating the power of this approach for creating complex chiral molecules. rug.nl Similarly, multi-enzyme systems have been developed for the synthesis of other chiral alcohols and amines, achieving high enantiomeric excess (>99% ee) and good yields. rsc.org

A potential, though not yet established, cascade for this compound could involve the following steps:

Oxidation: A biocatalyst, such as an alcohol dehydrogenase, could oxidize a suitable precursor to 2-isopropylacetophenone.

Stereoselective Reduction: A stereoselective carbonyl reductase (also known as an alcohol dehydrogenase) that preferentially forms the (R)-enantiomer would then reduce the ketone to the desired this compound.

The successful implementation of such a cascade would depend on the compatibility of the chosen enzymes, their substrate specificities, and the optimization of reaction conditions to ensure high conversion and enantioselectivity.

Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR) of Alcohols

Enzymatic kinetic resolution (EKR) is a widely used method for obtaining enantiomerically pure alcohols. nih.govmdpi.com This technique relies on the differential reaction rates of the two enantiomers of a racemic alcohol with an enzyme, typically a lipase, in an acylation or hydrolysis reaction. nih.gov Dynamic kinetic resolution (DKR) is an advancement of EKR where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.gov

Lipases are versatile and robust enzymes frequently employed for the kinetic resolution of secondary alcohols. nih.govnih.gov The most commonly used lipase for this purpose is Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym 435. nih.govresearchgate.net The resolution of racemic 1-(2-isopropylphenyl)ethan-1-ol would typically involve the enantioselective acylation of one of the enantiomers using an acyl donor, such as vinyl acetate or isopropenyl acetate. mdpi.comnih.gov

In a typical lipase-mediated kinetic resolution, the enzyme selectively acylates one enantiomer at a much faster rate than the other. For example, if the lipase preferentially acylates the (S)-enantiomer of 1-(2-isopropylphenyl)ethan-1-ol, the reaction mixture will become enriched in the unreacted this compound and the (S)-acetate. The reaction can be stopped at approximately 50% conversion to obtain the (R)-alcohol with high enantiomeric excess.

The efficiency of lipase-catalyzed kinetic resolution is influenced by several factors, including the choice of lipase, solvent, acyl donor, and temperature. For instance, in the resolution of the structurally similar 1-(4-methoxyphenyl)ethanol, Novozym 40086 in n-hexane with vinyl acetate as the acyl donor provided the (R)-alcohol with 99.87% enantiomeric excess (eeS) at 56.71% conversion. nih.gov

Table 1: Lipase-Mediated Kinetic Resolution of Secondary Alcohols

| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | eeS (%) | Reference |

| 1-(4-methoxyphenyl)ethanol | Novozym 40086 | Vinyl acetate | n-Hexane | 35 | 56.71 | 99.87 | nih.gov |

| 1-(2-furyl)ethanol | Novozym 435 | Vinyl acetate | n-Heptane | 60 | 47 | 89 | nih.gov |

| 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY | Isopropenyl acetate | Toluene/[EMIM][BF4] | RT | 28.2 | >99 (product) | mdpi.com |

This table presents data for analogous secondary alcohols to illustrate the principles of lipase-mediated kinetic resolution.

To overcome the 50% theoretical yield limitation of EKR, the process can be combined with in situ racemization of the unreacted enantiomer in a dynamic kinetic resolution (DKR) process. scispace.comnih.gov This requires a racemization catalyst that is compatible with the lipase and the reaction conditions.

Several types of catalysts have been developed for the racemization of secondary alcohols in DKR protocols. These include:

Transition Metal Catalysts: Ruthenium complexes, such as the Shvo catalyst and pentaphenylcyclopentadienyl ruthenium complexes, are highly effective for the racemization of a wide range of secondary alcohols at ambient temperatures. nih.gov Iron-based catalysts have also been developed as a more sustainable alternative. scispace.com These catalysts operate via a transfer hydrogenation mechanism.

Photocatalysts: More recently, copper-based photocatalytic systems have been employed for the racemization of secondary alcohols in DKR. acs.org This method utilizes light to promote a hydrogen atom transfer process, leading to racemization.

Enzymatic Racemization: In some cases, a second enzyme, an alcohol dehydrogenase, can be used to catalyze the racemization through a hydrogen-borrowing oxidation-reduction sequence. nih.gov

In a DKR for the synthesis of this compound, a lipase that selectively acylates the (S)-enantiomer would be used in combination with a racemization catalyst. As the (S)-enantiomer is converted to its acetate, the remaining (R)-enantiomer would be racemized back to a mixture of (R) and (S) enantiomers. This continuous resolution and racemization cycle ultimately leads to the conversion of the entire racemic starting material into the (R)-acetate with high enantiomeric excess. The final (R)-alcohol can then be obtained by simple hydrolysis of the acetate.

Table 2: Dynamic Kinetic Resolution of Secondary Alcohols

| Substrate | Lipase | Racemization Catalyst | Acyl Donor | Yield (%) | ee (%) | Reference |

| Secondary Alcohols (various benzylic and aliphatic) | CalB or PS-C | Iron-based complex | Isopropenyl acetate | Good to High | >99 | scispace.com |

| Secondary Alcohols (various aromatic) | Candida antarctica lipase B (CALB) | Cu(dtbbpy)(DPEPhos)BF4 / (Ph3SiS)2 (photocatalyst) | Isopropenyl acetate | 73-90 | 96-99 | acs.org |

| 1-Phenylethanol | Candida antarctica lipase B (CALB) | Niobium phosphate hydrate | Vinyl acetate | 92 (conversion) | 85 | researchgate.net |

| Secondary Alcohols (various functionalized) | Candida antarctica lipase B (CALB) | Pentaphenylcyclopentadienyl ruthenium complex | p-Chlorophenyl acetate | High | >99 | nih.gov |

This table presents data for the DKR of analogous secondary alcohols to illustrate the potential for synthesizing this compound with high yield and enantioselectivity.

Spectroscopic Methods for Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Several powerful techniques are routinely used to quantify this critical parameter.

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be adapted for chiral separations by using a chiral stationary phase (CSP). The differential interaction between the enantiomers of the analyte and the chiral environment of the CSP leads to different retention times, allowing for their separation and individual quantification.

For instance, in HPLC, polysaccharide-based chiral columns, such as those derived from cellulose (B213188) or amylose (B160209), are widely used. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in different elution times. By integrating the peak areas of the separated enantiomers, the enantiomeric excess can be accurately calculated. uma.esgimitec.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water) or polar organic modes, is crucial for optimizing the separation. nih.govrsc.orgchromatographyonline.com

Table 1: Representative Chiral HPLC/SFC Separation Parameters

| Parameter | Description |

| Stationary Phase | Chiral selector (e.g., cellulose or amylose derivatives) coated or bonded to a support. |

| Mobile Phase | A solvent or mixture of solvents that carries the analyte through the column. |

| Flow Rate | The speed at which the mobile phase moves through the column. |

| Temperature | Can influence the interactions between the analyte and the stationary phase. |

| Detector | Typically a UV detector for quantifying the eluted enantiomers. |

This table provides a general overview of parameters that are optimized for chiral separations.

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can also be employed to determine enantiomeric excess. In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral shift reagent or a chiral solvating agent, the enantiomers can be distinguished. libretexts.org

Chiral lanthanide shift reagents, for example, are Lewis acids that can reversibly coordinate with basic functional groups in the analyte, such as the hydroxyl group in this compound. libretexts.orgnih.gov This interaction forms diastereomeric complexes, which have different magnetic environments. As a result, corresponding protons in the two enantiomers will exhibit different chemical shifts in the ¹H NMR spectrum, allowing for their integration and the determination of the enantiomeric ratio. libretexts.orgnih.gov A constant molar ratio between the shift reagent and the sample is crucial for accurate results. nih.gov

Chiral Capillary Electrophoresis (CE) is another effective technique for enantiomeric separation. nih.gov This method utilizes a chiral selector that is added to the background electrolyte (BGE). bio-rad.com The separation is based on the differential migration of the enantiomers in an electric field due to their varying interactions with the chiral selector, forming transient diastereomeric complexes with different mobilities. bio-rad.com Cyclodextrins and their derivatives are commonly used chiral selectors in CE. nih.gov The partial filling technique, where only a portion of the capillary is filled with the chiral selector, can be employed to optimize separations and reduce consumption of the selector. nih.gov

Advanced Spectroscopic Characterization of Chirality

Beyond determining enantiomeric excess, advanced spectroscopic techniques can provide detailed insights into the three-dimensional structure and absolute configuration of chiral molecules.

Vibrational Raman Optical Activity (VROA) is a powerful chiroptical spectroscopy that measures the small intensity difference in the Raman scattering of right- and left-circularly polarized light by a chiral molecule. ethz.chcas.cznih.gov The resulting VROA spectrum is rich in structural information and is exquisitely sensitive to the stereochemistry of the molecule.

The interpretation of VROA spectra often relies on quantum chemical calculations to simulate the spectra for a given absolute configuration. ethz.chcas.cznih.gov By comparing the experimental spectrum to the calculated spectra for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. cas.cznih.gov This technique has been successfully applied to determine the absolute configuration of related chiral alcohols like 1-phenylethanol. cas.cznih.gov

Photoelectron Circular Dichroism (PECD) is a highly sensitive chiroptical technique that measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization by circularly polarized light. aps.orgnih.gov This forward-backward asymmetry is dependent on the helicity of the light, the enantiomer being studied, and the kinetic energy of the photoelectrons. aps.orgnih.gov

PECD provides a sensitive probe of the chiral potential of the molecule. nih.govmpg.de The magnitude and sign of the PECD effect are characteristic of the molecule's absolute configuration. aps.orgrsc.org Recent studies have demonstrated the application of PECD to chiral alcohols, highlighting its potential for robust chiral analysis. arxiv.org The technique can be applied in both single-photon and multi-photon ionization schemes. aps.orgarxiv.org

Table 2: Comparison of Advanced Spectroscopic Techniques for Chirality

| Technique | Principle | Information Obtained |

| VROA | Differential Raman scattering of circularly polarized light. ethz.chcas.cz | Vibrational modes, absolute configuration. cas.cznih.gov |

| PECD | Asymmetry in photoelectron angular distribution from ionization with circularly polarized light. aps.orgnih.gov | Electronic structure, absolute configuration. aps.orgrsc.org |

This table summarizes the key principles and outputs of VROA and PECD.

Stereochemical Analysis and Absolute Configuration Determination

The definitive assignment of the (R) configuration at the chiral center of 1-(2-Isopropylphenyl)ethan-1-ol relies on sophisticated analytical methods capable of distinguishing between enantiomers.

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, providing unequivocal proof of absolute configuration. researchgate.net However, this method requires a well-ordered single crystal. For molecules that are liquids or oils at room temperature, such as 1-(2-isopropylphenyl)ethan-1-ol, or for those that are difficult to crystallize, direct analysis is not feasible.

To overcome this limitation, a common strategy involves the chemical conversion of the chiral alcohol into a solid, crystalline derivative. This is achieved by reacting the alcohol with a chiral derivatizing agent (CDA) of a known absolute configuration. The resulting product is a diastereomer, which possesses different physical properties from its corresponding epimer, often leading to a higher propensity for crystallization.

Once a suitable crystal of the diastereomeric derivative is obtained, X-ray diffraction analysis is performed. The known configuration of the CDA serves as an internal reference within the crystal structure. By determining the relative stereochemistry between the known center and the new stereocenter of the alcohol, the absolute configuration of the original this compound can be unambiguously assigned. nih.gov For this to be successful, the derivatization reaction must not affect the stereocenter of the alcohol. Common CDAs for alcohols include chiral carboxylic acids, which form esters.

Table 1: Examples of Chiral Derivatizing Agents for Alcohols

| Chiral Derivatizing Agent | Resulting Derivative | Key Feature |

|---|---|---|

| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | MTPA ester | Contains a ¹⁹F NMR handle for purity analysis. researchgate.net |

| (1S)-(-)-Camphanic chloride | Camphanate ester | Often yields highly crystalline derivatives. |

Computational Methods for Absolute Configuration Assignment and Conformational Analysis

Computational chemistry offers a powerful alternative and complementary approach to experimental methods for determining absolute configuration. researchgate.net These in silico techniques are particularly valuable when crystallization is challenging or when only small amounts of the sample are available. The general approach involves calculating a specific chiroptical property (e.g., optical rotation or an electronic circular dichroism spectrum) for a known configuration, such as (R), and comparing the simulated result with the experimentally measured data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become the predominant computational method for accurately predicting the chiroptical properties of chiral molecules. core.ac.uk DFT calculations are used to determine the electronic structure and energy of a molecule, which in turn allows for the simulation of various spectroscopic properties. core.ac.uknih.gov

For assigning the absolute configuration of this compound, a specific level of theory, which includes a functional and a basis set, is chosen. The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for predicting molecular properties. nih.gov It is typically paired with a basis set containing diffuse functions, such as the augmented correlation-consistent basis set aug-cc-pVDZ, which is crucial for accurately describing the electron distribution and response to electromagnetic fields, essential for chiroptical property calculations. nih.gov

Table 2: Typical Parameters for DFT Calculations in Configurational Assignment

| Parameter | Description | Common Selection | Rationale |

|---|---|---|---|

| Method | The theoretical approach to approximate the solution to the Schrödinger equation. | DFT | Offers a good compromise between computational cost and accuracy. core.ac.uk |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | B3LYP | A robust and widely validated hybrid functional for organic molecules. researchgate.netnih.gov |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | aug-cc-pVDZ | Includes diffuse functions, essential for calculating properties related to electron transitions, like ECD and optical rotation. nih.gov |

| Solvent Model | A method to approximate the effect of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM) | Simulates the bulk electrostatic effects of the solvent, leading to more accurate predictions. researchgate.net |

Conformational Space Exploration and Averaging

This compound is a flexible molecule with several rotatable single bonds, namely the C-C bond between the phenyl ring and the chiral center, the C-O bond of the hydroxyl group, and the bonds associated with the isopropyl group. Rotation around these bonds gives rise to multiple low-energy conformations.

Since any experimentally measured property is a Boltzmann-weighted average of the contributions from all significantly populated conformers at a given temperature, a thorough exploration of the conformational space is a critical first step. researchgate.net This process typically begins with a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF) to generate a large number of possible conformers. researchgate.netcwu.edu

The low-energy conformers identified in this initial search are then subjected to full geometry optimization using a more accurate DFT method (e.g., B3LYP/6-31G(d)). researchgate.net After optimization, the relative energies of these stable conformers are used to calculate their population contribution according to the Boltzmann distribution. The final predicted chiroptical property is then calculated as the sum of the properties of each conformer, weighted by its population.

Table 3: Hypothetical Conformational Analysis Results for this compound

| Conformer | Relative Energy (kcal/mol) (DFT B3LYP/6-31G(d)) | Boltzmann Population (%) at 298 K |

|---|---|---|

| 1 | 0.00 | 55.8 |

| 2 | 0.52 | 22.1 |

| 3 | 0.98 | 9.5 |

| 4 | 1.55 | 3.7 |

Note: This table is illustrative and does not represent actual experimental data.

Chiroptical Property Simulations

The most reliable computational method for assigning absolute configuration involves the simulation of chiroptical spectra, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). arxiv.orgarxiv.org These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

For ECD, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and rotational strengths for each populated conformer. core.ac.ukresearchgate.net These individual spectra are then combined and weighted by their Boltzmann populations to generate the final, averaged ECD spectrum. This simulated spectrum for the (R)-enantiomer is then visually compared to the experimental ECD spectrum. A good match between the signs and shapes of the major Cotton effects provides strong evidence for the correctness of the assigned absolute configuration. soton.ac.uk Similarly, VCD spectra can be simulated and compared in the infrared region, offering complementary structural information. arxiv.orgresearchgate.net

Conclusion

(R)-1-(2-Isopropylphenyl)ethan-1-ol serves as a specific example of the broader class of chiral aryl alcohols, which are indispensable tools in modern organic synthesis. The development of efficient and highly stereoselective methods for their preparation, particularly through asymmetric catalysis, has significantly advanced the ability of chemists to construct complex, enantiomerically pure molecules. While specific physical data and applications for this compound are not extensively documented, the principles of its synthesis and its potential utility as a chiral building block are well-established within the context of asymmetric chemistry. Further research into this and similar compounds will undoubtedly continue to enrich the field of organic synthesis.

Mechanistic Investigations of Reactions Involving R 1 2 Isopropylphenyl Ethan 1 Ol and Its Precursors

Transition State Modeling and Analysis in Asymmetric Reductions

Transition state modeling is a powerful computational tool used to understand the origins of stereoselectivity in asymmetric reactions. For the reduction of prochiral ketones like 2-isopropylacetophenone (B1618988), theoretical models of the transition state help in visualizing the interactions between the substrate, the catalyst, and the reducing agent. These models often reveal that the steric and electronic properties of the substituents on the ketone and the chiral catalyst dictate the facial selectivity of the hydride attack.

In many catalytic asymmetric reductions, the transition state is a highly organized, six-membered ring structure. For instance, in reductions using chiral hydride reagents like BINAL-H, a six-membered ring transition-state model is proposed to explain the stereochemical outcome. researchgate.net The differentiation between the phenyl and alkyl groups of the ketone is primarily based on their electronic properties rather than their bulkiness. researchgate.net Computational studies, often employing density functional theory (DFT), can calculate the energies of the competing diastereomeric transition states, with the lower energy pathway corresponding to the major enantiomer formed. These calculations can consider the non-covalent interactions, such as hydrogen bonding and π-π stacking, that stabilize a particular transition state geometry. rsc.org

Role of Chiral Catalysts and Ligands in Stereocontrol

The success of asymmetric reduction of 2-isopropylacetophenone to (R)-1-(2-Isopropylphenyl)ethan-1-ol heavily relies on the choice of the chiral catalyst and its associated ligands. Transition metal catalysts, particularly those based on ruthenium (Ru) and rhodium (Rh), have proven to be highly effective.

Chiral ruthenium(II) complexes, such as those developed by Noyori and his group, are excellent catalysts for the asymmetric hydrogenation and transfer hydrogenation of aromatic ketones. nih.govmdpi.com These catalysts typically feature a chiral diamine ligand, like N-tosylethylenediamine (TsDPEN), and an η6-arene group. nih.govwikipedia.org The stereochemical rigidity and electronic properties of these ligands are critical for high enantioselectivity. For instance, tethered Ru(II) catalysts have shown higher activity and enantioselectivity compared to their untethered counterparts. nih.govsigmaaldrich.com

Rhodium(III) catalysts, often used in asymmetric transfer hydrogenation in aqueous media, also demonstrate high efficiency and enantioselectivity (up to 99% ee). nih.gov Similar to ruthenium catalysts, Rh(III) complexes often employ ligands like TsDPEN. acs.org The incorporation of a tether between the diamine and the cyclopentadienyl (B1206354) unit in some Rh(III) catalysts provides extra stereochemical rigidity, leading to excellent enantiomeric excess (ee). acs.org The choice of metal can be as crucial as the ligand design, with iridium catalysts sometimes showing higher activity than ruthenium with the same ligand, although high enantioselectivity can be maintained. rsc.org

The development of new chiral ligands is an ongoing area of research. For example, chiral aminophosphine (B1255530) ligands have been synthesized and used in rhodium-catalyzed hydroformylation with promising results. nih.govresearchgate.net Cinchona alkaloid-based NNP ligands have also been successfully employed in the asymmetric hydrogenation of ketones with ruthenium catalysts, yielding chiral alcohols with extremely high enantioselectivity. rsc.org

Table 1: Examples of Chiral Catalysts and Ligands in Asymmetric Ketone Reduction

| Catalyst Type | Metal | Chiral Ligand | Application | Reference |

|---|---|---|---|---|

| Noyori-type | Ru(II) | TsDPEN | Asymmetric (transfer) hydrogenation of aromatic ketones | nih.govwikipedia.org |

| CATHy catalyst | Rh(III) | TsDPEN derivative | Asymmetric transfer hydrogenation of ketones | acs.org |

| NNP Ligand Complex | Ru | Cinchona alkaloid-based | Asymmetric hydrogenation of ketones | rsc.org |

Substrate-Catalyst/Enzyme Interactions and Active Site Models

The precise interaction between the substrate and the catalyst or enzyme is fundamental to achieving high stereoselectivity. In metal-catalyzed reactions, the substrate coordinates to the metal center in a specific orientation dictated by the chiral ligand. This pre-organization in the catalyst-substrate complex ensures that the hydride is delivered to one face of the carbonyl group preferentially.

In biocatalytic reductions, enzymes such as alcohol dehydrogenases (ADHs) are employed. researchgate.net These enzymes offer high enantioselectivity under mild reaction conditions. nih.gov The active site of an ADH contains a zinc atom (in many cases) and a binding pocket that accommodates the substrate. tufts.edu For example, in yeast alcohol dehydrogenase, the active site is a tetramer of identical subunits. researchgate.net The specificity of the enzyme is determined by the shape and chemical nature of this pocket. For human alcohol dehydrogenases, the active site contains a catalytic zinc atom, and the substrate-binding pocket's geometry dictates the enzyme's efficiency for oxidizing different types of alcohols. nih.gov The presence of specific amino acid residues, like serine or threonine, in the active site participates in a proton relay mechanism essential for the catalytic cycle. nih.gov

Models of the enzyme's active site, often generated through computer modeling and site-directed mutagenesis, provide insights into the substrate-enzyme interactions. nih.gov These models show how the substrate, for instance, 2-isopropylacetophenone, would fit into the active site, and how the orientation of the carbonyl group relative to the hydride source (typically NADH or NADPH) leads to the observed stereoselectivity. tufts.edu

Reaction Pathway Elucidation and Intermediates Characterization

The elucidation of the reaction pathway and the characterization of intermediates are crucial for a complete mechanistic understanding. For the catalytic asymmetric transfer hydrogenation of ketones, the mechanism generally involves the formation of a metal-hydride species from the catalyst and a hydrogen donor (e.g., 2-propanol or formic acid).

In the case of Noyori-type ruthenium catalysts, the active catalyst is a ruthenium hydride complex. mdpi.com The reaction proceeds through a six-membered pericyclic transition state where the hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl group of the ketone. This concerted mechanism is often referred to as a metal-ligand bifunctional catalysis. The reaction network can be complex, with the potential for catalyst deactivation pathways that need to be understood to optimize the reaction. mdpi.com

For enzymatic reductions, the pathway often involves the formation of intermediates like a para-quinone methide in the case of vanillyl alcohol oxidase converting a similar substrate. wur.nl The mechanism involves a hydride transfer from the substrate to a cofactor (like FAD), followed by the attack of a water molecule. wur.nl

The characterization of reaction intermediates can be challenging due to their transient nature. Spectroscopic techniques and, in some cases, the isolation of stable analogues can provide evidence for the proposed intermediates. Isotopic labeling studies can also shed light on the reaction pathway. rsc.org

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. princeton.eduyoutube.com A primary KIE (kH/kD > 1) is observed when a bond to a hydrogen atom is broken in the slowest step of the reaction. princeton.edubaranlab.org The magnitude of the KIE can provide information about the geometry of the transition state. princeton.edu

In the context of the asymmetric reduction of 2-isopropylacetophenone, a deuterium (B1214612) KIE study could involve comparing the rate of reduction of the ketone with the rate of reduction of its deuterated analogue at the α-position of the ethyl group. A significant primary KIE would suggest that the C-H bond cleavage is part of the rate-determining step, which is consistent with the hydride transfer mechanisms proposed for both metal-catalyzed and enzymatic reductions.

KIE studies have been used to elucidate the mechanisms of various enzymatic reactions, including those catalyzed by RNA-modifying enzymes, by using specifically deuterated substrates. nih.gov Similarly, for photoredox-promoted cycloadditions, 13C KIEs have indicated that C-C bond formation is irreversible. nih.gov While specific KIE studies on the synthesis of this compound are not widely reported in the provided context, the principles of KIE experiments are broadly applicable to investigate its formation mechanism. core.ac.ukepfl.ch

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Isopropylacetophenone |

| Ruthenium |

| Rhodium |

| N-tosylethylenediamine (TsDPEN) |

| BINAL-H |

| Iridium |

| NADH |

| NADPH |

| FAD |

| Vanillyl alcohol oxidase |

| Alcohol dehydrogenase |

| Formic acid |

| 2-Propanol |

| Aminophosphine |

| Cinchona alkaloid |

| para-Quinone methide |

| 13C |

Applications of R 1 2 Isopropylphenyl Ethan 1 Ol in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

In principle, a chiral secondary alcohol such as (R)-1-(2-Isopropylphenyl)ethan-1-ol serves as a valuable chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of more complex molecules, transferring their stereochemistry to the final product. The synthetic utility of such a building block would stem from its defined stereocenter, which can be used to establish new stereocenters in a predictable manner.

Typically, the hydroxyl group could be converted into a good leaving group or other functionalities to allow for nucleophilic substitution, or the alcohol itself could be used in stereoselective reductions or oxidations. However, specific examples of complex natural products or pharmaceutical agents synthesized using this compound as a starting material are not documented in readily available literature.

Derivatization for Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The transformation of chiral alcohols into auxiliaries and ligands is a cornerstone of asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed and ideally recycled. Chiral ligands coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction.

Design and Synthesis of Chiral Ligands from this compound Scaffolds

The synthesis of chiral ligands from a scaffold like this compound would typically involve the conversion of the alcohol functionality into a coordinating group, such as an amine or a phosphine. For instance, the alcohol could be converted to the corresponding amine, (R)-1-(2-isopropylphenyl)ethanamine, via a Mitsunobu reaction or by conversion to a tosylate followed by substitution with an azide and subsequent reduction. This chiral amine could then be further elaborated into various ligand classes, such as P,N-ligands, by introducing a phosphine moiety.

Despite this general synthetic strategy, the literature does not provide specific examples of chiral ligands that have been synthesized from the this compound scaffold and subsequently characterized and applied in catalysis.

Application in Metal-Catalyzed Asymmetric Reactions

The application of chiral ligands in metal-catalyzed asymmetric reactions is a powerful tool for the synthesis of enantiomerically enriched compounds. Ligands derived from chiral backbones create a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of a prochiral substrate. Common applications include asymmetric hydrogenation, hydrosilylation, allylic alkylation, and cross-coupling reactions.

The effectiveness of a chiral ligand is typically evaluated by the yield and enantiomeric excess (ee) of the product obtained in a specific reaction. Without documented examples of ligands derived from this compound, no data on their performance in such catalytic reactions can be provided.

Role in Stereoselective Carbon-Carbon Bond Formation Reactions

Stereoselective carbon-carbon bond formation is fundamental to the construction of complex organic molecules. Chiral auxiliaries and catalysts play a crucial role in controlling the stereochemistry of these reactions.

Stereocontrolled Grignard and Organolithium Additions

In stereocontrolled additions of organometallic reagents like Grignard or organolithium reagents to carbonyl compounds, a chiral auxiliary attached to the electrophile or a chiral ligand coordinating to the metal of the nucleophile can direct the approach of the nucleophile to one face of the carbonyl group. For example, the chiral alcohol could be used to form a chiral acetal or ketal, which would then undergo a diastereoselective addition.

However, there are no specific studies found that employ derivatives of this compound to control the stereoselectivity of Grignard or organolithium additions.

Cross-Coupling Reactions with Stereochemical Control

In cross-coupling reactions, such as the Suzuki, Heck, or Negishi reactions, chiral ligands are essential for achieving stereochemical control, particularly in reactions that form a new stereocenter. The chiral ligand on the metal catalyst can influence the reductive elimination step, leading to the preferential formation of one enantiomer of the product.

While this is a major area of research in organic chemistry, there is no available data demonstrating the use of ligands or auxiliaries derived from this compound to achieve stereochemical control in cross-coupling reactions.

Integration into Cascade and Multistep Synthetic Sequences

The chiral integrity and specific stereochemical arrangement of this compound make it a valuable building block for integration into complex cascade and multistep synthetic sequences. Its role is often to serve as a foundational chiral auxiliary or precursor, introducing a key stereocenter that directs the stereochemical outcome of subsequent transformations. This approach is particularly powerful in the asymmetric synthesis of sophisticated molecules such as P-chiral phosphine ligands, which are crucial in modern asymmetric catalysis.

A notable application of this strategy is the diastereoselective synthesis of P-chiral phosphine-boranes. In these sequences, this compound is not merely a passive component but an active director of stereochemistry. The synthesis typically begins with the conversion of the chiral alcohol into a corresponding phosphinite ester. This intermediate then undergoes a series of transformations, often involving nucleophilic displacement at the phosphorus center, where the steric bulk and defined configuration of the (R)-1-(2-isopropylphenyl)ethyl moiety guide the approach of incoming reagents.

For instance, a multistep sequence can be employed to synthesize valuable P-chiral building blocks. The initial step involves the reaction of this compound with a phosphine source, such as PCl₃, often in the presence of a base to form a chiral phosphinite intermediate. This intermediate is then subjected to sequential reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce different substituents on the phosphorus atom. The diastereoselectivity of these additions is controlled by the chiral backbone derived from the initial alcohol.

The resulting diastereomeric phosphine-borane complexes can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically pure P-chiral phosphine ligand. This strategy allows for the creation of a library of chiral ligands with tailored electronic and steric properties for specific catalytic applications.

The following table outlines a representative sequence for the synthesis of a P-chiral phosphine oxide, illustrating the integration of this compound.

| Step | Reactant 1 | Reactant 2 | Reagents / Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | This compound | PCl₃ | Triethylamine, Toluene, 0 °C to rt | (R)-1-(2-isopropylphenyl)ethyl dichlorophosphite | ~95 | N/A |

| 2 | (R)-1-(2-isopropylphenyl)ethyl dichlorophosphite | Methylmagnesium bromide | THF, -78 °C | Diastereomeric mixture of (R)-1-(2-isopropylphenyl)ethyl methylphosphinite | - | Varies |

| 3 | Diastereomeric methylphosphinite mixture | Phenylmagnesium bromide | THF, -78 °C | Diastereomeric mixture of Methyl(phenyl)((R)-1-(2-isopropylphenyl)ethoxy)phosphine | - | Varies |

| 4 | Diastereomeric phosphine mixture | BH₃·SMe₂ | THF, 0 °C | Diastereomeric mixture of Methyl(phenyl)((R)-1-(2-isopropylphenyl)ethoxy)phosphine-borane | High | Varies |

| 5 | Separated Diastereomer | H₂O₂ | EtOH/H₂O | Enantioenriched Methyl(phenyl)phosphine oxide | Good | >99:1 |

This sequence demonstrates how the chirality of this compound is effectively transferred through a series of reactions to create a new stereogenic center at the phosphorus atom. The ability to control this transfer is crucial for the rational design of chiral catalysts.

Furthermore, the (R)-1-(2-isopropylphenyl)ethyl group can be instrumental in cascade reactions where multiple bonds are formed in a single operation. The steric influence of the bulky isopropylphenyl group can create a specific conformational bias in the transition states of the cascade sequence, leading to high levels of stereocontrol in the formation of complex cyclic or polycyclic systems. While specific examples of cascade reactions directly employing this alcohol are emergent, the principles established in multistep syntheses strongly suggest its potential in this advanced synthetic field.

Future Directions in Asymmetric Synthesis of Chiral Aryl Alcohols

Development of Novel Catalytic Systems with Enhanced Enantioselectivity and Efficiency

The cornerstone of modern asymmetric synthesis is the catalyst. Ongoing research is intensely focused on creating new catalysts—spanning organometallic, organocatalytic, and biocatalytic domains—that offer superior performance in terms of activity, stability, and, most critically, enantioselectivity. frontiersin.org

The evolution of asymmetric catalysis is marked by the continuous development of sophisticated catalyst designs. beilstein-journals.orgnih.gov In the realm of organometallic catalysis, novel systems are being designed to offer higher turnover numbers and exceptional control over stereochemistry. For instance, a recyclable rhodium catalyst has been successfully used for the asymmetric conjugate arylation of hydroxylated arylboronic acids in ethanol (B145695), a greener solvent, to produce chiral phenols. rsc.org Similarly, innovative copper-based catalytic systems are emerging. A dual B/Cu catalytic system enables the asymmetric propargylic substitution of ortho-hydroxy aryl ketones with high yields and enantioselectivity under mild conditions. acs.org Another novel system, featuring Cu(I) and chiral bis(phosphine) dioxides, has been shown to effectively promote the enantioselective α-arylation of silyl (B83357) enol ethers to create α-arylated ketones, which are precursors to chiral alcohols. acs.org

Organocatalysis, which uses small, metal-free organic molecules to catalyze transformations, has become a primary method for chiral synthesis. beilstein-journals.orgnih.govbeilstein-journals.org Future developments are geared towards creating more robust and versatile organocatalysts. beilstein-journals.org Researchers are exploring hybrid approaches, such as combining N-heterocyclic carbene (NHC) catalysis with hydrogen-bonding donor groups like squaramides to achieve unique reactivity, for instance, in the atroposelective ring-opening of biaryl lactams. researchgate.net Simple organic molecules derived from abundant amino acids like valine are also being developed as highly efficient catalysts for the synthesis of enantiomerically pure amines and alcohols from organoboron reagents. nih.gov These catalysts are notable for their operational simplicity, scalability, and ability to function at very low loadings. nih.gov

Table 1: Examples of Advanced Catalytic Systems for Chiral Synthesis

| Catalyst Type | Example System | Application | Key Advantages |

|---|---|---|---|

| Organometallic | Recyclable Rhodium Catalyst | Asymmetric conjugate arylation | Operates in green solvent (ethanol); Catalyst is recyclable rsc.org |

| Organometallic | B/Cu Cooperative System | Asymmetric propargylic substitution | High yields and enantioselectivity under mild conditions acs.org |

| Organometallic | Cu(I)-Bis(phosphine) Dioxide | Enantioselective α-arylation of ketones | Effective for noncyclic ketones; complements palladium-based methods acs.org |

| Organocatalyst | Valine-derived small molecules | Synthesis of chiral amines and alcohols | Metal-free; high efficiency at low catalyst loading; operationally simple nih.gov |

Biocatalysis leverages nature's catalysts—enzymes—to perform highly selective transformations under mild conditions. nih.govnih.gov While enzymes offer exquisite selectivity, their application has often been limited by a narrow substrate scope. acs.org Modern protein engineering techniques, particularly directed evolution, are overcoming this challenge by tailoring enzymes for specific industrial applications. nih.gov

Researchers have successfully engineered variants of alcohol dehydrogenase (ADH) from Candida parapsilopsis based on X-ray crystal structures and kinetic profiling. acs.org This strategy yielded a set of mutant enzymes capable of the asymmetric reduction of a broad range of prochiral ketones, including valuable pharmaceutical intermediates. acs.org Another innovative approach involves the directed evolution of a fatty acid hydratase for the highly enantioselective hydration of styrenes, producing chiral 1-arylethanols from simple alkenes and water with excellent enantioselectivity (>99:1 e.r.). nih.gov This method is considered a "dream reaction" due to its high atom economy. nih.gov Furthermore, strategies are being developed to improve the efficiency of whole-cell biocatalysis by enhancing cell permeability. A novel co-cultivation strategy using natural deep-eutectic solvents (NADES) has been shown to significantly improve the catalytic yield in the bioreduction of prochiral ketones to chiral aryl alcohols. acs.org

Table 2: Engineered Biocatalysts for Chiral Alcohol Synthesis

| Enzyme Type | Engineering Strategy | Application | Improvement |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Rational design based on X-ray structures and kinetic profiling | Asymmetric reduction of various prochiral ketones | Expanded substrate scope to include valuable fine chemicals acs.org |

| Fatty Acid Hydratase | Directed evolution | Enantioselective hydration of styrenes | Access to chiral 1-arylethanols from alkenes and water with high enantioselectivity nih.gov |

| Whole-Cell Biocatalyst (Geotrichum candidum) | Co-cultivation with Natural Deep-Eutectic Solvent (NADES) | Bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone | Significantly enhanced catalytic yield (98.7% vs 62.5%) by improving cell permeability acs.org |

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. ijnc.ir The focus is on creating processes that are not only efficient but also environmentally benign, resource-efficient, and inherently safer. ijnc.irjocpr.com

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering precise control over reaction parameters, enhanced safety, and simplified scale-up. nih.govrsc.org Its application to asymmetric catalysis is a mature field with diverse applications in pharmaceutical synthesis. rsc.orgnih.gov Flow systems are highly advantageous for processes utilizing biocatalysis, organometallic catalysis, and organocatalysis. nih.gov

For example, the dynamic kinetic resolution (DKR) of a racemic alcohol, a key intermediate for the drug Crizotinib, was successfully implemented in a continuous flow system. mdpi.com This approach circumvented the incompatibility observed between the biocatalyst (Novozym® 435) and the chemical racemization catalyst (VOSO₄·XH₂O) in a batch process, leading to better conversion. mdpi.com Similarly, the synthesis of chiral β-nitro alcohols, which are precursors to amino alcohols, has been achieved in high yield (93%) and good enantioselectivity (88% ee) using a heterogeneous catalytic flow process. nih.gov The use of flow chemistry significantly simplified the work-up and isolation of the chiral intermediate compared to the equivalent batch reaction. nih.gov